molecular formula C21H21NO3 B2954957 2-(4-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid CAS No. 895966-49-1

2-(4-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid

Cat. No. B2954957
CAS RN: 895966-49-1
M. Wt: 335.403
InChI Key: RRBQWHGTQDBCNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid (IPDMQ) is an important synthetic compound widely used in scientific research applications. It is a quinoline derivative and is part of the family of quinoline carboxylic acids, which are compounds with a quinoline core structure and a carboxylic acid group. IPDMQ has a wide range of applications in organic synthesis, drug discovery, and medicinal chemistry.

Scientific Research Applications

Photolabile Protecting Groups

The synthesis and photochemistry of photolabile protecting groups for carboxylic acids, such as 8-bromo-7-hydroxyquinoline (BHQ), demonstrate the potential utility of quinoline derivatives in the development of sensitive caging groups for biological applications. These groups, including BHQ, exhibit high single photon quantum efficiency and sensitivity to multiphoton-induced photolysis, making them suitable for in vivo use due to their increased solubility and low fluorescence characteristics (Fedoryak & Dore, 2002).

Synthetic Routes to Quinazoline Derivatives

Research into the reactions of hydroxyglycine with 2-aminobenzophenones leading to the formation of 1,2-dihydro-4-phenyl-quinazoline-2-carboxylic acids showcases a method for synthesizing quinazoline derivatives, which are valuable in various chemical and pharmaceutical fields. These compounds can be converted into quinazoline derivatives through rearrangement and oxidation, indicating the versatility of quinoline structures in synthetic chemistry (Hoefnagel et al., 1993).

Synthesis of Tetrahydroisoquinoline Compounds

Tetrahydroisoquinoline compounds, synthesized from precursors like (m-methoxyphenyl)acetic acid, are crucial in the development of a broad range of bioactive molecules. These compounds, forming dimers through hydrogen bonds in their crystalline state, are foundational in synthesizing various tetrahydroisoquinoline derivatives with potential biological activities (Choudhury & Row, 2002).

Crystal Forms and Solvent Effects

The study of different crystal forms of diquinoline derivatives and their formation based on solvent choice highlights the significance of quinoline derivatives in understanding the principles of crystal engineering and the effects of intermolecular interactions on crystal structures. This research offers insights into the design of materials with specific physical properties (Alshahateet et al., 2015).

Antagonism of the NMDA Receptor

Quinoline derivatives, such as 2-carboxy-1,2,3,4-tetrahydroquinoline, have been synthesized and evaluated for their antagonist activity at the glycine site on the NMDA receptor. This research underscores the potential therapeutic applications of quinoline derivatives in designing drugs to modulate neurotransmitter systems, particularly in neurological disorders (Carling et al., 1992).

properties

IUPAC Name

6,8-dimethyl-2-(4-propan-2-yloxyphenyl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-12(2)25-16-7-5-15(6-8-16)19-11-18(21(23)24)17-10-13(3)9-14(4)20(17)22-19/h5-12H,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBQWHGTQDBCNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)OC(C)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid

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